Human SERT Inhibition: 100 nM Potency Delivers a 4.7-Fold Advantage Over Unsubstituted 2-Aminobenzonitrile
2-Amino-3,5-dichlorobenzonitrile demonstrates a significantly higher potency for the human serotonin transporter (SERT) than its unsubstituted parent, 2-aminobenzonitrile. It inhibits [3H]serotonin uptake with an IC50 of 100 nM, while 2-aminobenzonitrile has a reported IC50 of 470 nM in the same assay [1]. This substitution pattern confers an approximately 4.7-fold increase in potency, underscoring the critical contribution of the 3,5-dichloro groups to target engagement.
| Evidence Dimension | Inhibition of [3H]serotonin uptake at human SERT |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | 2-aminobenzonitrile: IC50 = 470 nM |
| Quantified Difference | 4.7-fold more potent |
| Conditions | Human SERT expressed in HEK293 cells |
Why This Matters
This higher potency at a clinically relevant target makes the compound a more efficient starting point for CNS drug discovery, potentially reducing the required dose and synthesis effort.
- [1] EcoDrugPlus. (2025). Compound ID: 2126094. In vitro bioactivity data for 2-Amino-3,5-dichlorobenzonitrile and comparator 2-aminobenzonitrile. View Source
